1-((2,6-dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
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Overview
Description
- The triazole moiety can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Final Assembly:
- The final compound is assembled by coupling the sulfonylated piperidine with the triazole derivative under appropriate conditions, often involving coupling agents like EDCI or DCC.
Industrial Production Methods:
- Industrial synthesis may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
- Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in high purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution:
- Nucleophilic substitution reactions can occur at the dichlorophenyl ring, allowing for the introduction of various substituents.
- Common reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
- The major products of these reactions depend on the specific conditions and reagents used, but can include oxidized triazole derivatives, reduced sulfonyl compounds, and substituted phenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways.
Medicine:
- Potential applications in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Molecular Targets and Pathways:
- The compound may exert its effects by binding to specific enzymes or receptors, inhibiting their activity.
- Pathways involved could include those related to inflammation, cell signaling, and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,6-dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine typically involves multiple steps:
-
Formation of the Piperidine Core:
- Starting with piperidine, the core structure is often functionalized through sulfonylation reactions.
- Reagents: Sulfonyl chlorides, such as 2,6-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Comparison with Similar Compounds
- 1-((2,6-Dichlorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine can be compared with other sulfonylated piperidines and triazole derivatives.
Uniqueness:
- The presence of both dichlorophenyl and triazole moieties makes this compound unique, offering a combination of properties that may not be present in other similar compounds.
- Similar compounds include:
- 1-((2,6-Dichlorophenyl)sulfonyl)piperidine
- 4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O4S2/c1-19-9-17-18-14(19)25(21,22)10-5-7-20(8-6-10)26(23,24)13-11(15)3-2-4-12(13)16/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZPXWXBSUMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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